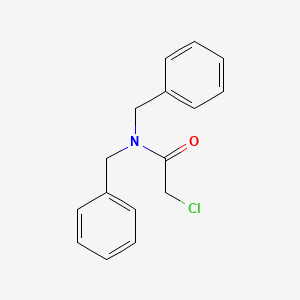

N,N-Dibenzyl-2-chloroacetamide

Description

Contextualization within Amide Functional Group Chemistry

Amides are derivatives of carboxylic acids where the hydroxyl group has been replaced by a nitrogen-containing substituent. The resulting amide bond is a remarkably stable functional group due to resonance delocalization of the nitrogen lone pair with the carbonyl group. This stability is a key feature in the structure of peptides and proteins. N,N-disubstituted amides, such as N,N-Dibenzyl-2-chloroacetamide, lack a proton on the nitrogen atom, which influences their hydrogen bonding capabilities and reactivity compared to primary and secondary amides. The presence of two benzyl (B1604629) groups on the nitrogen atom in this compound introduces significant steric bulk and lipophilicity, which can influence its solubility and interaction with other molecules.

The synthesis of amides is a fundamental transformation in organic chemistry, often achieved by the reaction of a carboxylic acid derivative with an amine. In the case of this compound, a common synthetic route involves the acylation of dibenzylamine (B1670424) with chloroacetyl chloride. smolecule.com This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Overview of the Significance of Chloroacetamide Motifs

The chloroacetamide motif is a key feature that imparts significant synthetic utility to compounds like this compound. The presence of a chlorine atom on the carbon alpha to the carbonyl group makes this position highly electrophilic and susceptible to nucleophilic substitution. This reactivity allows for the facile introduction of a wide variety of functional groups, making chloroacetamides valuable building blocks in organic synthesis. smolecule.com

The chloroacetamide moiety is a known pharmacophore, meaning it is a structural feature responsible for a drug's physiological or pharmacological action. Chloroacetamide derivatives have been investigated for a range of biological activities, including as herbicides and antimicrobial agents. ijpsr.inforesearchgate.net The reactivity of the C-Cl bond allows these molecules to act as covalent inhibitors by alkylating nucleophilic residues, such as cysteine, in the active sites of enzymes.

Scope and Research Focus on this compound Analogues

While direct and extensive research specifically on this compound is somewhat limited in publicly available literature, its chemical structure makes it a representative example for a broader class of N,N-disubstituted chloroacetamides. Research in this area often focuses on the synthesis of various analogues and the exploration of their subsequent reactivity and potential applications.

For instance, studies on N-aryl-2-chloroacetamides have demonstrated their utility as precursors for the synthesis of diverse heterocyclic systems through reactions involving nucleophilic displacement of the chloride, which can be followed by intramolecular cyclization. researchgate.net The nature of the substituents on the nitrogen atom significantly influences the properties and reactivity of the chloroacetamide scaffold. In this compound, the benzyl groups can impart properties such as hydrophobicity and potential for self-assembly. smolecule.com

The reactivity of the chloroacetyl group is a central theme in the research of its analogues. For example, a compound closely related to the subject of this article, N-benzyl-2-chloro-N-(2-chloroacetyl)acetamide, has been shown to react with nucleophiles like sodium hydrogen selenide, leading to the formation of novel heterocyclic compounds. ekb.eg This highlights the potential of this compound to serve as a precursor for more complex molecular architectures.

Chemical and Physical Properties

Below is a table summarizing some of the key chemical and physical properties of this compound and a related analogue.

| Property | This compound | N-Benzyl-2-chloroacetamide |

| Molecular Formula | C₁₆H₁₆ClNO | C₉H₁₀ClNO |

| Molecular Weight | 273.75 g/mol | 183.63 g/mol nih.gov |

| Melting Point | 90-92 °C (for a related compound) ekb.eg | Not specified |

| Appearance | Expected to be a solid at room temperature | Not specified |

| Solubility | Expected to be soluble in organic solvents | Not specified |

Spectroscopic Data of Chloroacetamide Analogues

The structural characterization of N,N-disubstituted chloroacetamides relies heavily on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Below is a table with representative spectroscopic data for N-(substituted phenyl)-2-chloroacetamides, which provides insight into the expected spectral features of this compound.

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |

| N-phenyl chloroacetamide | 4.339 (s, 2H, Cl-CH₂), 7.189-7.443 (m, 5H, Ar-H), 8.307 (s, 1H, NH) | 42.843 (Cl-CH₂), 120.250 (C₂', C₆'), 125.048 (C₄'), 129.231 (C₃', C₅'), 137.525 (C₁'), 163.951 (C=O) |

| N-(4-methylphenyl) chloroacetamide | 2.342 (s, 3H, CH₃), 4.215 (s, 2H, Cl-CH₂), 7.151-7.177 (d, 2H, Ar-H), 7.371-7.397 (d, 2H, Ar-H), 8.163 (s, 1H, NH) | 20.912 (CH₃), 42.825 (Cl-CH₂), 120.301 (C₂', C₆'), 129.704 (C₃', C₅'), 134.335 (C₄'), 134.928 (C₁'), 163.818 (C=O) |

| N-(4-chlorophenyl) chloroacetamide | 4.221 (s, 2H, Cl-CH₂), 7.310-7.338 (d, 2H, Ar-H), 7.472-7.500 (d, 2H, Ar-H), 8.288 (s, 1H, NH) | 42.861 (Cl-CH₂), 121.464 (C₂', C₆'), 129.289 (C₃', C₅'), 129.728 (C₄'), 136.143 (C₁'), 164.032 (C=O) |

Data adapted from a study on N-(substituted phenyl)-2-chloroacetamides. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

N,N-dibenzyl-2-chloroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO/c17-11-16(19)18(12-14-7-3-1-4-8-14)13-15-9-5-2-6-10-15/h1-10H,11-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVWIRORWDCWBCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90277446 | |

| Record name | N,N-DIBENZYL-2-CHLOROACETAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90277446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2567-51-3 | |

| Record name | 2-Chloro-N,N-bis(phenylmethyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2567-51-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 2374 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002567513 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-DIBENZYL-2-CHLOROACETAMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2374 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N-DIBENZYL-2-CHLOROACETAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90277446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of N,n Dibenzyl 2 Chloroacetamide Reactivity

Nucleophilic Substitution at the α-Carbon

The most prominent feature of N,N-Dibenzyl-2-chloroacetamide's reactivity is the susceptibility of the α-carbon to nucleophilic attack. The strong electron-withdrawing effects of both the carbonyl oxygen and the chlorine atom create a significant partial positive charge on this carbon, making it a potent electrophile. This facilitates the displacement of the chloride ion, a good leaving group, by a wide range of nucleophiles in what is typically a bimolecular nucleophilic substitution (SN2) reaction.

The chemical reactivity of 2-chloroacetamide (B119443) derivatives is largely defined by the facile replacement of the chlorine atom by various nucleophiles. researchgate.net This general principle applies to this compound, which readily reacts with oxygen, nitrogen, and sulfur-based nucleophiles.

Oxygen Nucleophiles: Alcohols and phenols, typically in the presence of a base to form the more nucleophilic alkoxide or phenoxide, can displace the chloride to form α-ether linkages.

Nitrogen Nucleophiles: Primary and secondary amines are effective nucleophiles that react to yield α-amino acetamide (B32628) derivatives. This reaction is fundamental in building more complex nitrogen-containing molecules.

Sulfur Nucleophiles: Thiols and thiophenols, which are excellent nucleophiles, react rapidly with the α-chloroacetamide moiety to form α-thioether derivatives. researchgate.net For instance, N-aryl-2-chloroacetamides react with ammonium (B1175870) thiocyanate (B1210189) to generate 2-(arylimino)thiazolidin-4-ones, showcasing the high reactivity towards sulfur reagents. researchgate.net

The general scheme for these substitutions is presented below:

| Nucleophile (Nu:⁻) | Reagent Example | Product Type |

| Oxygen | Sodium ethoxide (NaOEt) | α-ethoxy-N,N-dibenzylacetamide |

| Nitrogen | Diethylamine (Et₂NH) | 2-(diethylamino)-N,N-dibenzylacetamide |

| Sulfur | Sodium thiophenoxide (NaSPh) | N,N-dibenzyl-2-(phenylthio)acetamide |

This table provides illustrative examples of nucleophilic substitution reactions.

When the this compound backbone contains a suitable internal nucleophile, intramolecular cyclization can occur. This process is a powerful method for constructing heterocyclic ring systems. The reaction is initiated by the formation of a nucleophilic center within the molecule, which then attacks the electrophilic α-carbon, displacing the chloride and closing a ring.

For example, in related N-(3-oxoalkyl)chloroacetamides, treatment with a base can deprotonate the α-carbonyl position, creating a carbanion (an enolate). nih.govresearchgate.net This internal carbon nucleophile can then attack the α-chloroacetamide carbon. Depending on the reaction conditions, this can lead to different cyclic products. Under kinetically controlled conditions (e.g., NaOH in benzene), an intramolecular alkylation can occur to form pyrrolidin-2-one derivatives. nih.gov Alternatively, under different basic conditions (e.g., t-BuOK in t-BuOH/benzene), an intramolecular Darzens reaction can take place, leading to the formation of cis-3,4-epoxypiperidin-2-ones. nih.govresearchgate.net Although the substrate is not N,N-dibenzyl, the principle demonstrates a key reactivity pattern for α-chloroacetamides in forming cyclic structures.

Radical Reaction Pathways

Beyond ionic pathways, the carbon-chlorine bond in chloroacetamides can undergo homolytic cleavage to generate radical intermediates. These highly reactive species are central to powerful carbon-carbon bond-forming reactions, particularly for the synthesis of nitrogen-containing heterocycles like lactams. ub.edu

Atom Transfer Radical Cyclization (ATRC) is a robust method for forming cyclic compounds, and it is particularly effective starting from N-alkenyl-tethered trichloroacetamides. ub.edunih.gov While the parent compound for this article is the monochloro-derivative, the trichloro-analog, N-alkenyl-N-benzyl-2,2,2-trichloroacetamide, serves as an excellent precursor for ATRC. The usefulness of trichloroacetamides lies in the generation of an electrophilic dichloromethylcarbamoyl radical upon abstraction of a chlorine atom. ub.edu

The catalytic cycle, typically mediated by a transition metal complex like Cu(I) or Ru(II), proceeds as follows:

Initiation: The metal catalyst (e.g., RuCl₂(PPh₃)₃) abstracts a chlorine atom from the trichloroacetamide, generating a (carbamoyl)dichloromethyl radical and the oxidized metal complex (e.g., RuCl₃(PPh₃)₂). nih.gov

Cyclization: The generated radical attacks the tethered alkene intramolecularly, forming a new carbon-carbon bond and transferring the radical to a different position on the carbon skeleton.

Propagation: The newly formed radical abstracts a chlorine atom from the oxidized metal complex, yielding the final cyclized product (a dichlorinated lactam) and regenerating the active metal catalyst. nih.gov

This method has been used to synthesize a wide range of γ- and δ-lactams, including complex bicyclic scaffolds, often with high diastereoselectivity. nih.govnih.gov

| Catalyst System | Substrate Example | Product Type | Typical Yield | Reference |

| CuCl / bipyridine | N-allyl-N-benzyl-2,2,2-trichloroacetamide | 4-(chloromethyl)-3,3-dichloro-1-benzylpyrrolidin-2-one | Good | ub.edu |

| RuCl₂(PPh₃)₃ | N-allyl-N-benzyl-2,2,2-trichloroacetamide | 4-(chloromethyl)-3,3-dichloro-1-benzylpyrrolidin-2-one | Good to Excellent | nih.govnih.gov |

This table summarizes typical conditions and outcomes for ATRC reactions of related trichloroacetamides.

An alternative to ATRC involves the use of reductive conditions to generate the radical intermediate. Reagents such as tributyltin hydride (Bu₃SnH), often in the presence of a radical initiator like azobisisobutyronitrile (AIBN), are commonly employed. ub.eduresearchgate.net

In this process, the tributyltin radical (Bu₃Sn•), formed from the initiator, abstracts the chlorine atom from this compound (or a suitable unsaturated analog) to generate an α-carbonyl radical. This radical can then participate in cyclization or intermolecular addition reactions. For heterocycle formation, an appropriately positioned alkene or alkyne within the molecule acts as a radical acceptor. The cyclization is followed by a hydrogen atom transfer from another molecule of Bu₃SnH to quench the resulting radical, yielding the final product and propagating the radical chain. This method avoids the incorporation of a halogen atom in the final product, yielding a reduced cyclic structure.

Electrophilic Activation and Reactivity Profiling

The chloroacetamide moiety is a classic electrophile, often referred to as a "warhead" in the context of covalent inhibitors in medicinal chemistry. nih.gov The reactivity of this compound is dominated by the electrophilic character of the α-carbon. This electrophilicity is a consequence of the inductive electron withdrawal by both the chlorine atom and the adjacent amide carbonyl group.

This inherent reactivity makes the compound susceptible to attack by a wide array of nucleophiles, as discussed in section 3.1. While highly reactive, chloroacetamides are sometimes considered too reactive for certain applications where high selectivity is required. nih.gov The reactivity can be tuned by substitution at the α-carbon. For instance, α-substituted chloroacetamides and di- or tri-halo acetamides are reported as less reactive alternatives. nih.gov The N,N-dibenzyl groups, being electronically neutral and sterically bulky, primarily influence the solubility and conformational properties of the molecule rather than significantly altering the intrinsic electrophilicity of the α-carbon, which remains the primary site of reaction.

Computational Approaches to Reaction Mechanism Elucidation

Comprehensive searches of scientific literature and chemical databases did not yield specific studies on the computational elucidation of the reaction mechanism for this compound. While computational chemistry is a powerful tool for investigating reaction mechanisms, including the characterization of transition states and the calculation of energy profiles, no published research detailing these aspects for this particular compound could be located.

Transition State Characterization

There is no available research data specifically characterizing the transition states involved in the reactions of this compound. Such studies would typically involve quantum mechanical calculations to identify the geometry, frequency, and energy of the transition state structures for reactions such as nucleophilic substitution at the alpha-carbon.

Energy Profile Calculations

Detailed energy profile calculations for the reactions of this compound have not been reported in the scientific literature. Energy profile calculations are crucial for understanding the kinetics and thermodynamics of a reaction, providing insights into the activation energies and the energies of reactants, intermediates, and products. Without dedicated computational studies, this information remains unknown for this compound.

Due to the absence of specific research on the computational investigation of this compound's reactivity, no data tables or detailed research findings can be provided for the requested sections.

Derivatization and Applications in Complex Molecule Synthesis

Formation of Nitrogen-Containing Heterocyclic Systems

The chloroacetyl moiety of N,N-Dibenzyl-2-chloroacetamide is a key functional group that enables the construction of various nitrogen-containing heterocyclic rings. This is typically achieved through nucleophilic substitution of the chlorine atom, followed by intramolecular cyclization.

N-Aryl-2-chloroacetamides, which are structurally analogous to this compound, are known to be effective precursors for the synthesis of several heterocyclic systems. researchgate.net The underlying mechanism involves the initial replacement of the chlorine atom by a nucleophile, which then participates in an intramolecular cyclization to form the desired ring. researchgate.net

Imidazole (B134444) Derivatives: While direct synthesis of imidazole rings from this compound is not extensively documented, analogous N-substituted chloroacetamides have been successfully employed in the preparation of imidazole derivatives. For instance, the reaction of imidazole with ethyl chloroacetate (B1199739) produces an imidazole ester, which can be further reacted with various amines to yield N-substituted imidazole compounds. nih.gov This suggests a potential pathway for incorporating the N,N-dibenzylamino acetyl moiety into an imidazole ring system.

Pyrrole (B145914) Derivatives: The synthesis of pyrrole rings often involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849) in what is known as the Paal-Knorr synthesis. mdpi.com While direct application of this compound in this specific reaction is not typical, its role as an alkylating agent could be explored in multi-step synthetic routes to pyrrole derivatives.

Thiazolidine-4-one Derivatives: The synthesis of thiazolidine-4-ones can be achieved through the reaction of N-aryl chloroacetamides with a sulfur-containing nucleophile. researchgate.net This reaction proceeds via nucleophilic attack of the sulfur on the carbon bearing the chlorine, followed by cyclization.

Thiophene (B33073) Derivatives: Thiophene rings can also be synthesized from N-aryl chloroacetamides. The reaction pathway involves the use of appropriate sulfur-containing reagents that can undergo condensation and cyclization to form the thiophene ring. researchgate.net

Table 1: Synthesis of Heterocyclic Systems from N-Aryl-2-Chloroacetamide Precursors

| Heterocyclic System | General Reaction Type | Key Reagents |

| Imidazole | Nucleophilic substitution and cyclization | Amines, Ammonia derivatives |

| Pyrrole | Paal-Knorr synthesis and related methods | 1,4-Dicarbonyl compounds, Amines |

| Thiazolidine-4-one | Nucleophilic substitution and cyclization | Thiourea, Thioamides, Thioglycolic acid |

| Thiophene | Condensation and cyclization | Sulfur-containing reagents |

The synthesis of complex bicyclic and spirocyclic nitrogen-containing compounds is an area of significant interest in medicinal chemistry. While direct applications of this compound in the synthesis of azaspiro[4.5]decanes and azabicyclo[3.3.1]nonanes are not widely reported, the N-benzyl group is a common feature in precursors for these structures.

Azaspiro[4.5]decanes: The synthesis of N-benzyl derivatives of 2-azaspiro[4.5]decane-1,3-dione has been reported, highlighting the utility of the N-benzyl group in the construction of this spirocyclic system. nih.gov These compounds are often investigated for their potential biological activities. nih.govresearchgate.net Copper-catalyzed difluoroalkylation and dearomatization of N-benzylacrylamides has been shown to produce difluoroalkylated 2-azaspiro[4.5]decanes. researchgate.net

Azabicyclo[3.3.1]nonanes: The 2-azabicyclo[3.3.1]nonane framework, also known as the morphan scaffold, is present in numerous natural products. researchgate.net Synthetic approaches to this ring system often involve intramolecular cyclization reactions. scilit.comnih.govrsc.orgrsc.org Although not directly employing this compound, the presence of an N-benzyl group is a common strategy in the synthesis of these bicyclic structures. nih.gov

The pyrimidine (B1678525) ring is a fundamental component of many biologically active molecules. The construction of pyrimidine derivatives can be achieved through various synthetic routes, often involving the condensation of a three-carbon component with an amidine, urea, or guanidine (B92328) derivative. While specific examples detailing the use of this compound are scarce, the reactivity of the chloroacetyl group allows for its potential incorporation into pyrimidine synthesis. For instance, N-substituted chloroacetamides can be reacted with thioxopyrimidines to yield pyrimidine derivatives.

Currently, there is limited direct evidence in the scientific literature for the participation of this compound in 1,3-dipolar cycloaddition reactions. The analogy to N,N-Dibenzylprop-2-yn-1-amine in this context is not well-established.

Role as Intermediates in Fine Chemical Synthesis

This compound serves as a valuable intermediate in the synthesis of more complex molecules in the pharmaceutical and agrochemical industries. smolecule.cominnospk.comijpsr.info The presence of the reactive chloroacetyl group makes it a versatile building block for introducing the N,N-dibenzylamino acetyl moiety into a target molecule through nucleophilic substitution reactions. smolecule.com For example, N-(2-Benzylphenyl)-2-chloroacetamide is a known intermediate in the synthesis of the antihistamine Epinastine. innospk.com Similarly, N,N-dimethyl chloroacetamide is an important intermediate in the production of various pharmaceuticals and pesticides. google.com

Functionalization through N-Alkylation and Acylation

As a tertiary amide, the nitrogen atom in this compound is fully substituted with two benzyl (B1604629) groups and an acetyl group. Consequently, it lacks a proton on the nitrogen atom and is therefore not susceptible to further N-alkylation or N-acylation under standard conditions. The synthesis of this compound itself is achieved through the acylation of dibenzylamine (B1670424) with chloroacetyl chloride. smolecule.com

Further functionalization of the this compound molecule would likely involve reactions at other positions, such as:

Substitution of the Chlorine Atom: The most common reaction involves the nucleophilic displacement of the chlorine atom, as discussed in the synthesis of heterocyclic systems.

Reactions on the Benzyl Rings: The aromatic rings of the benzyl groups can undergo electrophilic substitution reactions, allowing for the introduction of various functional groups onto the periphery of the molecule.

Modification of the Carbonyl Group: The carbonyl group can potentially undergo reduction or other transformations, although this is less common compared to the reactions involving the chloroacetyl moiety.

Advanced Structural Characterization and Spectroscopic Analysis

X-ray Crystallography for Solid-State Structure Determination

While the specific crystal structure of N,N-Dibenzyl-2-chloroacetamide is not extensively documented in publicly accessible crystallographic databases, analysis of its close analogue, N,N-Dibenzyl-2,2-dichloroacetamide, provides valuable insights into the molecular geometry and intermolecular forces that govern the solid-state packing of this class of compounds. Further understanding can be derived from other structurally related dichloroacetamides, such as N,N′-(2,2-dichloro-3-oxo-3-phenylpropane-1,1-diyl)diacetamide, whose crystallographic data has been thoroughly characterized nih.govresearchgate.net.

In the analogue N,N′-(2,2-dichloro-3-oxo-3-phenylpropane-1,1-diyl)diacetamide, the bond lengths and angles within the dichloroacetamide moiety are consistent with established values for similar structures. The presence of two electron-withdrawing chlorine atoms on the α-carbon influences the electronic properties and bond parameters of the adjacent carbonyl group. Analysis of this analogue reveals standard bond lengths and angles, with no unusual deviations reported nih.govresearchgate.net.

Table 1: Selected Bond Lengths in a Dichloroacetamide Analogue Data from N,N′-(2,2-dichloro-3-oxo-3-phenylpropane-1,1-diyl)diacetamide nih.govresearchgate.net.

| Bond | Length (Å) | Description |

|---|---|---|

| C-Cl | ~1.77 - 1.78 | Carbon-chlorine bond in the dichloromethyl group. |

| C=O | ~1.22 | Carbonyl double bond. |

| C-N | ~1.33 - 1.34 | Amide carbon-nitrogen bond with partial double bond character. |

Table 2: Selected Bond Angles in a Dichloroacetamide Analogue Data from N,N′-(2,2-dichloro-3-oxo-3-phenylpropane-1,1-diyl)diacetamide nih.govresearchgate.net.

| Angle | Value (°) | Description |

|---|---|---|

| O=C-N | ~123 | Angle defining the core amide geometry. |

| Cl-C-Cl | ~109 | Tetrahedral angle of the dichloromethyl group. |

| C-N-C | ~120 | Angle around the amide nitrogen. |

For the analogue N,N′-(2,2-dichloro-3-oxo-3-phenylpropane-1,1-diyl)diacetamide, the molecular conformation is explicitly not planar nih.govresearchgate.net. The specific torsion angles, such as C-C-N-C and C-C-C-Cl, dictate the spatial arrangement of the phenyl rings and the dichloroacetyl group relative to the central amide plane. For example, reported torsion angles include C4—C3—C2—Cl1 (46.2°) and C4—C3—C2—Cl2 (-73.6°), which establish the orientation of the chlorine atoms nih.govresearchgate.net. The conformation is stabilized by a series of intramolecular interactions nih.govresearchgate.net.

In the solid state, molecules arrange themselves into a crystal lattice through a network of non-covalent interactions. For dichloroacetamide analogues, these interactions are crucial for crystal packing and stability. In the case of N,N′-(2,2-dichloro-3-oxo-3-phenylpropane-1,1-diyl)diacetamide, the crystal structure is stabilized by a three-dimensional network of intermolecular interactions nih.govresearchgate.net.

These interactions include:

N—H⋯O Hydrogen Bonds: These are classic, strong hydrogen bonds that link molecules together.

C—H⋯O and C—H⋯Cl Interactions: These weaker hydrogen bonds further stabilize the molecular packing.

C—H⋯π Interactions: These involve the hydrogen atoms of one molecule interacting with the π-electron system of an aromatic ring on an adjacent molecule, linking molecules into layers nih.govresearchgate.net.

Hirshfeld surface analysis of this analogue confirms that H⋯H (35.0%), O⋯H/H⋯O (21.2%), and Cl⋯H/H⋯Cl (20.7%) contacts are the most significant contributors to the intermolecular interactions nih.govresearchgate.net.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei within a molecule. While comprehensive, peer-reviewed spectral assignments for this compound are not widely published, its chemical shifts can be reliably estimated based on data from closely related structures and established principles of NMR spectroscopy.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the chloroacetyl methylene (B1212753) protons, the benzylic methylene protons, and the aromatic protons of the two benzyl (B1604629) groups. Due to hindered rotation around the C-N amide bond, some signals, particularly the benzylic protons, may appear as broad signals or even as distinct sets of peaks at lower temperatures.

Table 3: Estimated ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Estimated Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -CH₂Cl | 4.10 - 4.30 | Singlet (s) |

| -N-CH₂-Ph | 4.50 - 4.70 | Singlet (s) |

The chloroacetyl methylene (-CH₂Cl) protons are adjacent to an electron-withdrawing chlorine atom and a carbonyl group, placing their signal in the 4.1-4.3 ppm range. The benzylic protons (-N-CH₂-Ph) are deshielded by the adjacent nitrogen and the aromatic ring, typically appearing around 4.5-4.7 ppm. The ten protons on the two phenyl rings would produce a complex multiplet in the aromatic region of 7.2-7.4 ppm.

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. Each chemically distinct carbon atom gives a separate signal.

Table 4: Estimated ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Estimated Chemical Shift (δ, ppm) |

|---|---|

| -C H₂Cl | 41 - 43 |

| -N-C H₂-Ph | 52 - 55 |

| Aromatic C -H (ortho, meta, para) | 127 - 129 |

| Aromatic C (ipso) | 135 - 137 |

| C =O (carbonyl) | 166 - 168 |

The key signals include the carbonyl carbon (C=O), which is highly deshielded and appears far downfield (166-168 ppm). The carbon of the chloroacetyl group (-CH₂Cl) is found around 41-43 ppm. The benzylic carbons (-N-CH₂-Ph) are expected in the 52-55 ppm range. The aromatic carbons will appear between 127-137 ppm, with the ipso-carbon (the carbon attached to the methylene group) being the most deshielded of this group.

Application of Two-Dimensional NMR Techniques

Two-dimensional (2D) NMR spectroscopy is a powerful tool for unambiguously assigning the proton (¹H) and carbon (¹³C) signals and determining the covalent structure of this compound. By spreading NMR signals across two frequency dimensions, these experiments resolve spectral overlap and reveal correlations between nuclei. nih.gov Key 2D NMR techniques applicable to this compound include Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). sdsu.edunih.govyoutube.com

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would be expected to show correlations among the aromatic protons on the two benzyl rings. Cross-peaks would connect adjacent protons (ortho-coupling) within each phenyl ring, allowing for the complete assignment of the aromatic spin systems. No correlations would be expected between the benzyl protons and the methylene protons of the chloroacetyl group, as they are separated by more than three bonds.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps direct one-bond correlations between protons and the carbon atoms they are attached to. nih.gov This is crucial for assigning the carbon signals of the molecule. For this compound, the HSQC spectrum would show cross-peaks connecting the benzylic methylene protons to the benzylic carbon atom, the chloroacetyl methylene protons to their corresponding carbon, and each aromatic proton to its respective aromatic carbon. This technique efficiently distinguishes between protonated and non-protonated (quaternary) carbon atoms, as the latter will not produce a signal in the HSQC spectrum. nih.gov

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals longer-range correlations between protons and carbons, typically over two to four bonds. princeton.edu This is instrumental for piecing together the molecular skeleton. Key HMBC correlations for this compound would include:

A correlation from the benzylic methylene protons (N-CH₂) to the quaternary ipso-carbon and the ortho- and meta-carbons of the phenyl ring.

A correlation from the benzylic methylene protons (N-CH₂) to the carbonyl carbon (C=O), confirming the connectivity of the benzyl groups to the nitrogen and the amide functionality.

A correlation from the chloroacetyl methylene protons (Cl-CH₂) to the carbonyl carbon (C=O), establishing the structure of the chloroacetamide moiety.

The collective data from these 2D NMR experiments provide a comprehensive and unambiguous confirmation of the chemical structure of this compound.

| 2D NMR Technique | Correlated Nuclei | Expected Key Correlations for this compound |

|---|---|---|

| COSY | ¹H – ¹H | Correlations between adjacent aromatic protons on the benzyl rings. |

| HSQC | ¹H – ¹³C (1-bond) | - Aromatic C-H to aromatic C

|

| HMBC | ¹H – ¹³C (2-4 bonds) | - Benzylic N-CH₂ protons to aromatic carbons and the carbonyl carbon (C=O)

|

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight and investigate the fragmentation pathways of a compound. For this compound (C₁₆H₁₆ClNO), the nominal molecular weight is 273.75 g/mol . In a typical mass spectrum, a molecular ion peak ([M]⁺) would be observed, and its mass-to-charge ratio (m/z) would confirm the molecular weight. The presence of a chlorine atom would be indicated by a characteristic isotopic pattern for the molecular ion, with an [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.

The fragmentation of this compound under mass spectrometry conditions (e.g., Electron Ionization) is expected to proceed through several predictable pathways based on its structure, which includes stable benzyl groups and a labile amide bond.

Common fragmentation pathways for amides and benzyl compounds include:

Alpha-Cleavage: Cleavage of the bond adjacent to the nitrogen atom is a common pathway for amines and amides. Loss of a benzyl radical (•C₇H₇) would lead to a significant fragment.

Formation of Tropylium (B1234903) Ion: The benzyl group readily rearranges to form the highly stable tropylium cation (C₇H₇⁺) at m/z 91. This is often the base peak in the mass spectra of benzyl-containing compounds.

Amide Bond Cleavage: The N-CO bond can cleave, leading to the formation of an acylium ion or the dibenzylamine (B1670424) fragment. unl.pt

Based on these principles, the following table outlines the plausible key fragments and their corresponding m/z values.

| Proposed Fragment Ion | Structure | m/z (Mass-to-Charge Ratio) | Notes |

|---|---|---|---|

| Molecular Ion | [C₁₆H₁₆ClNO]⁺ | 273/275 | [M]⁺ and [M+2]⁺ peaks due to ³⁵Cl/³⁷Cl isotopes. |

| Tropylium Cation | [C₇H₇]⁺ | 91 | Highly stable fragment, often the base peak. Formed from cleavage of a benzyl group. |

| Dibenzylaminyl Cation | [(C₆H₅CH₂)₂N]⁺ | 196 | Resulting from cleavage of the bond between nitrogen and the carbonyl carbon. |

| Chloroacetyl Cation | [ClCH₂CO]⁺ | 77/79 | Acylium ion formed by N-CO bond cleavage, showing ³⁵Cl/³⁷Cl isotope pattern. |

| Loss of Chloromethyl Radical | [M - •CH₂Cl]⁺ | 224/226 | Fragmentation involving the chloroacetyl group. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its tertiary amide, aromatic, and chloroalkane functionalities.

The key diagnostic absorptions would be:

Amide C=O Stretch: A strong, sharp absorption band is expected in the region of 1650-1680 cm⁻¹. This band is characteristic of a tertiary amide carbonyl group and is a prominent feature in the spectrum.

Aromatic C-H Stretch: Weak to medium bands typically appear just above 3000 cm⁻¹ (e.g., 3030-3100 cm⁻¹), corresponding to the stretching of C-H bonds on the phenyl rings.

Aliphatic C-H Stretch: Bands corresponding to the methylene (CH₂) groups will appear in the 2850-2960 cm⁻¹ region.

Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ range are characteristic of carbon-carbon double bond stretching within the aromatic rings.

C-N Stretch: The stretching vibration of the tertiary amine C-N bond typically appears in the 1180-1360 cm⁻¹ region.

C-Cl Stretch: A medium to strong absorption band in the fingerprint region, typically between 600 and 800 cm⁻¹, can be attributed to the C-Cl stretching vibration.

The following table summarizes the expected characteristic IR absorption bands for this compound.

| Vibrational Mode | Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch (Aromatic) | Aromatic Ring | 3030 - 3100 | Weak to Medium |

| C-H Stretch (Aliphatic) | -CH₂- | 2850 - 2960 | Medium |

| C=O Stretch | Tertiary Amide | 1650 - 1680 | Strong |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium to Weak |

| C-N Stretch | Tertiary Amine/Amide | 1180 - 1360 | Medium |

| C-Cl Stretch | Chloroalkane | 600 - 800 | Medium to Strong |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental in determining the electronic structure and optimizing the molecular geometry of N,N-Dibenzyl-2-chloroacetamide. Techniques such as Density Functional Theory (DFT) are commonly employed for this purpose. researchgate.net For related chloroacetamide systems, calculations using the B3LYP approximation with a 6-311G(d,p) basis set have been successful in obtaining molecular structural parameters. researchgate.net

These calculations can elucidate key aspects of the molecule:

Molecular Geometry: Optimized bond lengths, bond angles, and dihedral angles provide a precise three-dimensional structure of the molecule in its lowest energy state.

Electronic Properties: The energies of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are determined. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

Charge Distribution: Natural Bond Orbital (NBO) analysis is used to study atomic charges, electronic exchange interactions, and the delocalization of electron density throughout the molecule. researchgate.net

Molecular Electrostatic Potential (MEP): MEP maps are generated to visualize the charge distribution and predict sites susceptible to electrophilic and nucleophilic attack. researchgate.net Regions of negative potential are prone to electrophilic attack, while positive potential regions are targets for nucleophiles.

Below is a table representing typical parameters that can be derived from quantum chemical calculations for a chloroacetamide derivative.

| Parameter | Description | Typical Focus of Study |

| Bond Lengths (Å) | The equilibrium distance between the nuclei of two bonded atoms. | C=O, C-N, C-Cl, and bonds within the benzyl (B1604629) rings. |

| Bond Angles (°) | ||

| The angle formed between three connected atoms. | Angles around the central acetamide (B32628) core, such as O=C-N. | |

| Dihedral Angles (°) | The angle between two intersecting planes, crucial for conformational analysis. | Rotation around the C-N amide bond and C-C single bonds of the benzyl groups. |

| HOMO Energy (eV) | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | Indicates regions with high electron density, likely involved in reactions. |

| LUMO Energy (eV) | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | Indicates regions susceptible to nucleophilic attack. |

| NBO Atomic Charges | The calculated partial charge residing on each atom. | Determines the polarity of bonds and identifies electrophilic/nucleophilic centers. |

Molecular Modeling and Simulation for Conformational Analysis

The flexibility of the this compound structure, particularly around its single bonds, gives rise to multiple possible conformations. Molecular modeling and simulation are essential for exploring this conformational space.

A key feature of tertiary amides is the restricted rotation around the C-N amide bond, which can lead to the existence of stable cis (E) and trans (Z) rotamers. sbq.org.brresearchgate.netscielo.br Computational studies, often combining DFT with a Polarizable Continuum Model (PCM) to simulate solvent effects, can predict the relative energies and populations of these different conformers. sbq.org.brresearchgate.netscielo.br

For a structurally similar compound, N-benzyl-N-(furan-2-ylmethyl)acetamide, DFT calculations predicted the existence of nine stable conformations (four Z and five E structures). sbq.org.br This analysis involves:

Potential Energy Surface (PES) Scan: A relaxed scan of the potential energy surface is performed by systematically rotating key dihedral angles to identify energy minima.

Conformational Searching: Automated conformational searches using molecular mechanics methods can identify a broad range of stable conformers. scielo.br

Optimization and Energy Calculation: The identified conformers are then fully optimized at a higher level of theory (e.g., DFT) to determine their precise geometries and relative stabilities.

The results of such analyses allow for the determination of the most abundant conformations at room temperature, providing a deeper understanding of the molecule's behavior in solution. researchgate.net

| Conformer Type | Key Dihedral Angle | Relative Stability | Predicted Population |

| Z Rotamers | Amide C-N bond | Can include multiple low-energy structures | Depends on specific substitutions and solvent |

| E Rotamers | Amide C-N bond | Generally higher or lower in energy than Z rotamers | Depends on steric and electronic factors |

In Silico Studies of Ligand-Target Interactions in Related Chloroacetamide Systems

In silico methods are computational techniques used to study the interactions between a ligand (like a chloroacetamide derivative) and a biological target, such as a protein or enzyme. uaeh.edu.mxuaeh.edu.mx These studies are crucial in medicinal chemistry for predicting the biological activity of molecules.

Molecular Docking: This is a primary in silico technique that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target molecule. orientjchem.org For chloroacetamide systems, docking studies have been used to investigate their potential as therapeutic agents. For instance, derivatives of 2-chloro-N,N-diphenylacetamide were docked into the active sites of cyclo-oxygenase (COX-1 and COX-2) enzymes to evaluate their potential as analgesic agents. orientjchem.org The process involves placing the ligand in the binding site of the protein and calculating a "docking score," which estimates the binding affinity. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR is a modeling method that correlates variations in the physicochemical properties of compounds with their biological activities. nih.gov For a series of N-(substituted phenyl)-2-chloroacetamides, QSAR analysis was used to predict their antimicrobial potential. nih.gov This approach helps to identify key molecular descriptors (like lipophilicity, electronic properties, and steric factors) that influence the biological activity of the chloroacetamide scaffold. nih.gov

| In Silico Method | Objective | Application to Chloroacetamides |

| Molecular Docking | Predicts binding mode and affinity of a ligand to a receptor. | Evaluating potential interactions with enzyme active sites (e.g., COX enzymes). orientjchem.org |

| QSAR | Correlates chemical structure with biological activity. | Predicting the antimicrobial efficacy of various chloroacetamide derivatives. nih.gov |

| Pharmacokinetic Prediction | Estimates ADME (Absorption, Distribution, Metabolism, Excretion) properties. | Screening chloroacetamide libraries for drug-like properties (e.g., Lipinski's rule of five). nih.gov |

Prediction of Reactivity and Selectivity via Computational Methods

Computational methods are increasingly used to predict the reactivity of molecules and the selectivity of chemical reactions, guiding synthetic efforts. semanticscholar.org For this compound, these predictions can identify the most reactive sites and forecast the outcomes of potential reactions.

Site Selectivity: The Molecular Electrostatic Potential (MEP) map is a key tool for predicting regioselectivity in reactions. researchgate.net It visually indicates the electron-rich sites prone to electrophilic attack and electron-poor sites susceptible to nucleophilic attack.

Reaction Pathway Modeling: Computational models can be developed to predict the regioselectivity of specific reactions, such as C-H functionalization. semanticscholar.org By calculating the relative stabilities of reaction intermediates for different possible pathways, these models can predict which position on the molecule is most likely to react. This approach has been explored for predicting site-selective aryl and heteroaryl C-H functionalization. semanticscholar.org

These predictive tools allow chemists to design more efficient synthetic routes by focusing on reaction conditions that favor the desired product, thereby saving time and resources.

Future Research Trajectories for N,n Dibenzyl 2 Chloroacetamide Chemistry

Exploration of Unexplored Reaction Manifolds

The reactivity of N,N-Dibenzyl-2-chloroacetamide is largely defined by the electrophilic carbon atom adjacent to the chlorine atom, making it susceptible to nucleophilic substitution. While reactions with common nucleophiles can be predicted, a vast landscape of unexplored reaction manifolds remains.

Future research should focus on expanding the scope of nucleophiles used in substitution reactions. The chloroacetamide moiety is a known pharmacophore in some bioactive molecules, and its reaction with diverse nucleophiles could lead to the synthesis of novel compounds with potential biological activity. smolecule.com The general reactivity of N-aryl 2-chloroacetamides, which readily undergo substitution of the chlorine atom by nitrogen, oxygen, or sulfur nucleophiles, suggests a fertile ground for exploration. researchgate.net Furthermore, investigations into intramolecular cyclization reactions following the initial nucleophilic substitution could yield a variety of heterocyclic systems. researchgate.net

Additionally, the influence of the dibenzyl groups on the reactivity of the chloroacetyl moiety warrants further study. These bulky groups could exert significant steric hindrance, potentially leading to unusual selectivity or reactivity patterns that differ from less substituted chloroacetamides. Systematic studies involving a wide array of nucleophiles under various reaction conditions will be crucial to map out these unexplored reaction pathways.

Development of Asymmetric Synthetic Routes

The creation of chiral molecules is of paramount importance in synthetic organic chemistry, particularly for applications in pharmaceuticals. uwindsor.caslideshare.net Asymmetric synthesis, which produces unequal amounts of stereoisomers, is a key strategy for accessing enantiomerically pure compounds. uwindsor.ca For this compound, future research should be directed towards the development of asymmetric synthetic routes to introduce chirality into its derivatives.

One promising avenue is the use of chiral auxiliaries. An achiral substrate can be made chiral by attaching a "chiral auxiliary," which then directs a subsequent reaction before being removed. du.ac.in For instance, a chiral alcohol could react with this compound to form a chiral ester, which could then undergo further diastereoselective transformations.

Another key area is the development of enantioselective catalytic methods. uwindsor.ca This approach utilizes a small amount of a chiral catalyst to bias the reaction towards the formation of one enantiomer. Research could focus on developing catalytic systems for reactions involving this compound, such as asymmetric alkylations or aldol-type reactions of its enolate. The principles of asymmetric aldol (B89426) reactions, which can create up to three contiguous chiral centers, could be adapted for this purpose. purdue.edu

| Strategy | Description | Potential Application to this compound |

|---|---|---|

| Chiral Auxiliary Control | An enantiomerically pure auxiliary is temporarily incorporated into the substrate to direct a stereoselective reaction. | Reaction with a chiral amine or alcohol to form a temporary chiral amide or ester, followed by diastereoselective functionalization of the acetamide (B32628) backbone. |

| Enantioselective Catalysis | A chiral catalyst creates a chiral environment, favoring the formation of one enantiomer of the product. | Catalytic asymmetric reduction of the carbonyl group or catalytic asymmetric α-functionalization of the corresponding enolate. |

| Substrate-Controlled Synthesis | An existing stereocenter in the molecule directs the formation of a new stereocenter. | Modification of the benzyl (B1604629) groups with chiral substituents to direct subsequent reactions on the chloroacetamide core. |

Investigation of Novel Catalytic Transformations

Modern synthetic chemistry increasingly relies on the development of novel catalytic transformations to achieve high efficiency and selectivity. For this compound, future research could explore its participation in a range of modern catalytic reactions.

One area of interest is the use of transition metal catalysis. For example, palladium-catalyzed cross-coupling reactions could potentially be used to form new carbon-carbon or carbon-heteroatom bonds at the α-position to the carbonyl group, following conversion to a suitable enolate or related species.

Furthermore, the burgeoning field of enantioselective catalysis enabled by non-covalent transition state stabilization offers exciting possibilities. harvard.edu Designing catalysts that can form specific non-covalent interactions (e.g., hydrogen bonding) with this compound or its reaction intermediates could enable highly enantioselective transformations. harvard.edu Cooperative catalysis, where two or more catalysts work in concert, could also be explored to unlock new reaction pathways. kubikat.org Photoredox catalysis, which uses light to drive chemical reactions, represents another frontier for creating novel transformations involving this compound. kubikat.org

| Catalytic Approach | Potential Reaction Type | Anticipated Outcome |

|---|---|---|

| Transition Metal Catalysis | Cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) | Formation of new C-C, C-N, or C-O bonds at the α-position. |

| Organocatalysis | Asymmetric Michael additions, Mannich reactions | Enantioselective formation of complex molecular architectures. |

| Photoredox Catalysis | Radical-mediated transformations | Novel functionalization pathways under mild conditions. |

| Cooperative Catalysis | Synergistic activation of both the substrate and reagent | Access to previously inaccessible reaction pathways with high selectivity. kubikat.org |

Advanced Spectroscopic and Computational Techniques for Deeper Mechanistic Understanding

A thorough understanding of reaction mechanisms is fundamental to the development of new and improved synthetic methods. Future research should leverage advanced spectroscopic and computational techniques to gain deeper insights into the behavior of this compound.

In situ spectroscopic methods, such as ReactIR or rapid-injection NMR, could be employed to monitor reactions in real-time, allowing for the identification of transient intermediates and the determination of reaction kinetics. These experimental data are invaluable for elucidating reaction pathways.

In parallel, computational chemistry offers powerful tools for studying reaction mechanisms at the molecular level. researchgate.netrsc.org Density Functional Theory (DFT) calculations can be used to model reaction pathways, calculate the energies of transition states and intermediates, and predict the stereochemical outcomes of reactions. nih.gov Such computational studies can help to rationalize experimental observations and guide the design of new experiments. For instance, molecular dynamics simulations could provide insights into the role of the solvent and the conformational dynamics of the dibenzyl groups during a reaction. researchgate.net By combining advanced spectroscopic and computational approaches, a comprehensive and detailed picture of the mechanistic chemistry of this compound can be developed.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling N,N-Dibenzyl-2-chloroacetamide in laboratory settings?

- Methodological Answer :

- Storage : Store at 0–6°C in airtight containers to prevent degradation .

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose of as hazardous waste. Avoid aqueous cleanup due to potential hydrolysis .

- Emergency Response : Use emergency eyewash stations and consult safety data sheets (SDS) for first-aid measures (e.g., flushing eyes/skin with water for 15 minutes) .

Q. What synthetic routes are commonly employed for preparing this compound?

- Methodological Answer :

- Step 1 : React chloroacetyl chloride with dibenzylamine in anhydrous dichloromethane (DCM) under nitrogen. Maintain temperatures below 0°C to minimize side reactions (e.g., over-chlorination) .

- Step 2 : Purify via column chromatography (silica gel, hexane/ethyl acetate 3:1) or recrystallization from ethanol .

- Yield Optimization : Use triethylamine (TEA) as a base to neutralize HCl byproducts. Typical yields range from 65–80% .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data for this compound derivatives?

- Methodological Answer :

- Software Tools : Use ORTEP-3 for Windows or WinGX to refine crystal structures and validate bond lengths/angles against experimental data .

- Validation Metrics : Compare observed vs. calculated diffraction patterns. Discrepancies >5% in bond distances (e.g., C-Cl: ~1.78 Å) may indicate disorder or misassigned symmetry .

- Example Data : For related 2-chloro-N-phenylacetamide, monoclinic crystal parameters include a = 5.0623 Å, b = 18.361 Å, c = 9.115 Å, α = 102.13° .

Q. What strategies optimize reaction conditions for derivatizing this compound?

- Methodological Answer :

- Nucleophilic Substitution : Replace the chloro group with amines or thiols. Use DMF as a polar aprotic solvent and potassium carbonate (K₂CO₃) to enhance reactivity .

- Catalytic Approaches : Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl groups. Optimize ligand selection (e.g., XPhos) and temperature (80–100°C) for higher yields .

- Kinetic Analysis : Monitor reactions via HPLC or NMR to identify intermediates. Adjust stoichiometry (e.g., 1:1.2 ratio of substrate:nucleophile) to suppress side products .

Q. How can conflicting spectroscopic data (NMR, IR) for derivatives be reconciled?

- Methodological Answer :

- Multi-Technique Validation : Cross-reference -NMR (e.g., benzyl protons at δ 4.5–5.0 ppm) with IR (C=O stretch ~1650 cm⁻¹) to confirm functional group integrity .

- Solvent Effects : Re-run NMR in deuterated DMSO to resolve proton splitting obscured in CDCl₃ .

- Dynamic Effects : Use variable-temperature NMR to detect conformational exchange in amide bonds .

Data Contradiction Analysis

Q. How should researchers address inconsistent biological activity data in this compound derivatives?

- Methodological Answer :

- Dose-Response Curves : Test compounds across a logarithmic concentration range (e.g., 1 nM–100 µM) to identify non-linear effects .

- Control Experiments : Include positive controls (e.g., known analgesics) and verify purity via HPLC (>95%) to rule out impurity-driven artifacts .

- Statistical Validation : Apply ANOVA with post-hoc Tukey tests to assess significance (p < 0.05) across triplicate assays .

Tables

Table 1 : Key Crystallographic Parameters for Related Chloroacetamides

| Compound | Space Group | a (Å) | b (Å) | c (Å) | α (°) | Source |

|---|---|---|---|---|---|---|

| 2-Chloro-N-phenylacetamide | Cc | 5.0623 | 18.361 | 9.115 | 102.13 |

Table 2 : Synthetic Yield Optimization Parameters

| Condition | Yield (%) | Purity (%) | Notes |

|---|---|---|---|

| TEA, 0°C, DCM | 78 | 98 | Minimal side products |

| No base, RT | 45 | 85 | Over-chlorination observed |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.